N-propyl-6-pyrimidin-5-ylnicotinamide
Description
N-propyl-6-pyrimidin-5-ylnicotinamide is a nicotinamide derivative characterized by a pyrimidine ring substituted at the 5-position and an N-propyl group attached to the nicotinamide moiety. Its molecular formula is C₁₄H₁₆N₄O, with a molecular weight of 272.31 g/mol (calculated). The compound’s structure combines a pyrimidine heterocycle, known for its role in nucleic acid base pairing, with a nicotinamide scaffold, which is a precursor to NAD+/NADH cofactors.
Properties
IUPAC Name |
N-propyl-6-pyrimidin-5-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-5-16-13(18)10-3-4-12(17-8-10)11-6-14-9-15-7-11/h3-4,6-9H,2,5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKHBGSPANDRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-propyl-6-pyrimidin-5-ylnicotinamide with four structurally related compounds from the AldrichCPR catalog (2022), emphasizing molecular features, biological activity, and applications.
Key Findings from Structural and Functional Comparisons:
Pyrimidine vs. Triazinone Cores: this compound’s pyrimidine ring is smaller and more rigid than the triazinone core in the acetamide derivative (342.40 g/mol). This difference may influence binding specificity in kinase targets . The urea-linked tetrahydro-pyrimidinone compound (307.34 g/mol) exhibits enhanced hydrogen-bonding capacity, correlating with broader antimicrobial activity compared to the less polar N-propyl analog .
Sulfanyl-acetamide derivatives (e.g., 342.40 g/mol) show higher tyrosine kinase inhibition due to the sulfur atom’s electronegativity, a feature absent in the target compound .
Applications in Drug Development: While this compound is hypothesized for kinase inhibition, its urea- and triazinone-containing analogs have demonstrated validated activity in antimicrobial and anticancer assays, respectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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